4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
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Overview
Description
4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a beta-keto ester in the presence of an acid catalyst.
Sulfonylation: The N-[(4-methylphenyl)sulfonyl] group is introduced via sulfonylation, where the amine group of beta-alanine reacts with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling: Finally, the chromenone core is coupled with the sulfonylated beta-alanine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, coumarin derivatives are known for their anticoagulant, antimicrobial, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential as an anticoagulant or anticancer agent could be explored. Its unique structure may offer advantages over existing drugs, such as improved efficacy or reduced side effects.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate would depend on its specific application. For instance, if it exhibits anticoagulant activity, it may inhibit enzymes involved in the blood coagulation pathway. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure.
Umbelliferone: A simple coumarin derivative with various biological activities.
Uniqueness
What sets 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Its sulfonylated beta-alanine moiety, in particular, could offer novel interactions with biological targets, potentially leading to new therapeutic applications.
Properties
Molecular Formula |
C21H21NO6S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C21H21NO6S/c1-13-4-6-16(7-5-13)29(25,26)22-11-10-19(23)27-18-9-8-17-14(2)12-20(24)28-21(17)15(18)3/h4-9,12,22H,10-11H2,1-3H3 |
InChI Key |
DQNUMGXUUMEPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C |
Origin of Product |
United States |
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